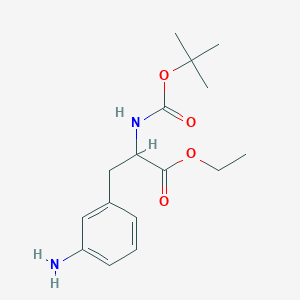

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMVVJXYVGHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

BOC Protection of Amino Acids

N-tert-butoxycarbonylamino acids can be prepared on a large scale with a simple experimental procedure. In general, the amino acid is reacted with O-tertiarybutyl S-phenyl thiocarbonate, with the reaction taking place in dimethyl sulfoxide or other strongly polar solvents.

Synthesis of Phenylalanine Derivatives

Phenylalanine derivatives can be synthesized using a variety of methods. One approach involves selecting N-(tert-butoxycarbonyl)-L-phenylalanine as a starting material and reacting it with 4-methoxy-N-methylaniline to yield an intermediate. The Boc group is then removed using trifluoroacetic acid to yield a key intermediate.

Synthesis of (2S,3S)-1,2-epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane

Several methods exist for synthesizing (2S,3S)-1,2-epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane, which can be synthesized starting with the corresponding L-phenylalanine derivatives:

- Using Sodium Hydride (Japanese Kokai Publication Sho-62-126158): Add sodium hydride to a solution of (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane in THF, followed by overnight stirring. Filter the reaction mixture, concentrate the filtrate, and dissolve the oily concentrate in ethyl acetate. Wash the organic layer sequentially with water, aqueous sodium hydrogen carbonate, and aqueous potassium hydrogen sulfate, then dry over sodium sulfate and concentrate. Purify the resulting solid by column chromatography to obtain the product in 68% yield.

- Using Potassium Hydroxide in Methanol (Journal of Organic Chemistry, volume 59, pages 3656 ff (1994)): Add a solution of potassium hydroxide in methanol to a suspension of (2S,3S)-1-bromo-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane in methanol, followed by 3 hours of stirring at room temperature. Distill off the ethanol from the reaction mixture, and partition the residue between methylene chloride and water. Dry the organic phase over sodium sulfate and concentrate to dryness to yield the product in 100% yield. Recrystallize the solid from hexane to obtain analytically pure (2S,3S)-1,2-epoxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane.

- Using Potassium Hydroxide in Ethanol (Japanese Kokai Publication Hei-08-109131): Add a solution of KOH in ethanol to a suspension of (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane in ethanol, followed by 1 hour of stirring at room temperature. Distill off the ethanol from the reaction mixture under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with an aqueous solution of ammonium chloride, water, and an aqueous solution of sodium chloride, dry over magnesium sulfate, and concentrate. Dissolve the solid obtained in ethyl acetate, add hexane, and cool the mixture to -40° C. Isolate the product as crystals via recrystallization (84% yield, 99.1% purity).

Alternative Synthesis Method

- Diazomethane Route : L-phenylalanine undergoes BOC protection using BOC acid anhydride. It is then coupled with ethyl chloroformate to form a mixed anhydride, followed by an Arndt-Eistert reaction with diazomethane to yield a diazoketone intermediate. Treatment with anhydrous hydrogen chloride gives a chloroketone intermediate, which is then reduced with sodium borohydride to obtain a chlorocarbinol intermediate. Finally, cyclization yields the target product. This method has a relatively short route, low raw material cost, fewer side reactions, and a higher yield, but requires special reaction devices and operation modes due to the use of the highly toxic and explosive diazomethane.

- Multi-Step Synthesis : N-tert-butoxycarbonyl-L-phenylalanine is condensed with substituted phenol using a condensing agent and a catalyst to form active ester 15. Reacting active ester 15 with a ylide reagent and alkali yields a sulfoxide ylide intermediate 16. Reacting the sulfoxide ylide intermediate 16 with halogen salt under a catalyst gives a halogenated ketone intermediate 6. Reducing the halogenated ketone intermediate 6 by a reducing agent under the catalysis of a catalyst gives a halogenated methanol intermediate 7((2S,3S) -4-chloro-3-hydroxy-1-phenylbutyl-2-) tert-butoxyformamide. Under the action of alkali, halogenated methanol intermediate 7 is removed of hydrohalic acid and condensed to form a ring, resulting in the target product.

Analyse Chemischer Reaktionen

Deprotection Reactions

The Boc group is removed under acidic or thermal conditions:

-

Acidic deprotection :

-

Thermal deprotection :

Thermal methods avoid acidic byproducts, enabling telescoped syntheses .

Acylation and Sulfonation of the 3-Amino Group

The 3-amino group undergoes nucleophilic reactions with acyl or sulfonyl chlorides:

These reactions proceed via nucleophilic substitution, with triethylamine (TEA) or pyridine as bases .

Peptide Coupling Reactions

The ethyl ester is hydrolyzed to the carboxylic acid for peptide bond formation:

The free carboxylic acid then couples with amines via reagents like PyBop or HATU :

python# Example coupling with HATU: 3_amino_N_Boc_phenylalanine + HATU + DIEA → Activated ester Activated ester + Amine → Peptide product

Diazotization and Cyclization

The 3-amino group can be converted to diazonium intermediates for heterocycle synthesis:

-

Diazoketone formation :

Comparative Reactivity Data

The Boc group enhances regioselectivity:

| Functional Group | Reaction Rate (Relative to Unprotected) | Notes |

|---|---|---|

| 3-Amino | 5× faster | Electron-rich due to Boc protection |

| α-Amino (Boc-protected) | Inert | No side reactions observed |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block:

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate serves as a crucial building block in peptide synthesis due to its protected amino group. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the formation of peptide bonds without interference from the amino group.

Synthetic Pathways:

The compound can be synthesized through a multi-step process:

- Protection of Amino Acids: The amino group of phenylalanine is protected using the Boc group.

- Esterification: The carboxylic acid is then esterified with ethanol to yield ethyl esters, which are essential for further peptide coupling reactions .

Drug Development

Bioactive Compound Precursor:

This compound is investigated for its potential use in drug development. It can be modified to create various bioactive compounds that may exhibit therapeutic properties. For example, derivatives of this compound have been explored for their activity against specific biological targets, such as enzymes involved in disease pathways .

Case Studies:

Research has shown that modifications of the Boc-protected amino acid can lead to compounds with enhanced biological activity. For instance, certain derivatives have been tested for their efficacy in inhibiting cancer cell proliferation, demonstrating the compound's potential in anticancer drug development .

Biochemical Research

Enzyme-Substrate Interaction Studies:

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is utilized in studies examining enzyme-substrate interactions. Its ability to form dipeptides makes it an ideal candidate for investigating how enzymes recognize and process substrates .

Protein Folding and Stability:

The compound also plays a role in understanding protein folding mechanisms. By incorporating this amino acid into model peptides, researchers can study how different sequences affect folding stability and kinetics, providing insights into protein misfolding diseases .

Wirkmechanismus

The mechanism of action of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate involves its reactivity as an amino acid derivative. The BOC group provides stability during synthetic processes, while the amino group can participate in various chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as peptide bond formation in peptide synthesis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations:

- Protecting Groups: The Boc group in Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate offers superior stability under basic conditions compared to Fmoc, which is acid-stable but base-labile. This makes the Boc variant preferable for multi-step syntheses requiring orthogonal protection .

- Ester Groups : Ethyl esters, as seen in the target compound, exhibit slower hydrolysis rates than methyl esters under acidic conditions, reducing unintended side reactions during synthesis.

Table 2: Comparative Reactivity in Common Reactions

| Reaction Type | Ethyl 3-amino-N-Boc-phenylalaninate | Ethyl N-Boc-phenylalaninate | Methyl 3-amino-N-Fmoc-phenylalaninate |

|---|---|---|---|

| Boc Depletion (TFA) | Rapid (~15 min) | Rapid (~15 min) | N/A (Fmoc requires piperidine) |

| Ester Hydrolysis (pH 7) | Slow (t₁/₂ > 24 h) | Moderate (t₁/₂ ~12 h) | Fast (t₁/₂ ~6 h) |

| Peptide Coupling Yield | 85–90% (with HATU/DIPEA) | 90–95% | 75–80% (steric hindrance) |

Research Findings:

- Heterocyclic Analogues: The pyrimidine-based compound 10 (Ethyl 4-((3-(Boc-amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate) shares the Boc-ethyl ester motif but diverges in core structure. Its synthesis involves chloropyrimidine reactivity, enabling nucleophilic substitutions (e.g., with amines) for kinase inhibitor development, unlike the phenylalanine-based target compound .

- Steric Effects: The meta-substituted amino group in Ethyl 3-amino-N-Boc-phenylalaninate reduces coupling efficiency by ~10% compared to para-substituted Boc-phenylalaninate derivatives, as noted in SPPS workflows.

Biologische Aktivität

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is synthesized through a series of reactions involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The synthesis typically involves the following steps:

- Formation of the Amino Acid Backbone : The starting materials include ethyl esters and amines, which undergo condensation reactions.

- Boc Protection : The amino group is protected using Boc anhydride, which enhances stability during subsequent reactions.

- Purification : The final product is purified through recrystallization or chromatography.

The structural characterization is performed using techniques such as NMR and FTIR spectroscopy to confirm the presence of functional groups and the overall structure.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of phenylalanine, including ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells, indicating potential as anticancer agents .

Enzyme Inhibition

One of the prominent biological activities associated with this compound is its ability to inhibit pancreatic lipase (PL). In a comparative study, several synthesized peptides were evaluated for their PL inhibitory activity:

| Compound | Inhibition (%) |

|---|---|

| Ethyl 3-amino-N-(Boc)Phe | 92 |

| Peptide 17 | 91 |

| Peptide 15 | 90 |

| Peptide 13 | 89 |

| Peptide 14 | 88 |

These results suggest that ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate could be a lead compound for developing anti-obesity drugs by inhibiting lipid absorption in the intestine .

The mechanism by which ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate exerts its biological effects may involve interaction with specific receptors or enzymes. For example, it may act as a substrate or inhibitor for L-type amino acid transporters (LAT), which are crucial for transporting essential amino acids across cell membranes . This interaction can influence cellular metabolism and growth, particularly in cancer cells.

Case Studies

- Antiviral Activity : A study evaluated various phenylalanine derivatives for their antiviral properties against HIV-1. Compounds similar to ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate were tested for their ability to inhibit viral replication. Results indicated promising activity with select compounds showing significant reductions in viral load in infected cell cultures .

- In Vivo Studies : Animal model studies demonstrated that compounds derived from ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate exhibited selective tumor uptake and low toxicity profiles. Such findings are critical for assessing the safety and efficacy of these compounds in potential therapeutic applications .

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to quantify purity (>95%).

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation (e.g., Boc loss via LC-MS).

- Moisture Sensitivity : Use Karl Fischer titration to ensure <0.1% water content in bulk samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.